

Foreword: The Strategic Importance of a Multifunctional Building Block

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Compound of Interest

Compound Name: *4-Bromo-5-fluoro-2-nitrobenzoic acid*

CAS No.: 1020717-99-0

Cat. No.: B1519027

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic value of a molecular scaffold is defined by its functional group tolerance, predictable reactivity, and potential for diversification. **4-Bromo-5-fluoro-2-nitrobenzoic acid** is a quintessential example of such a high-value building block. Its architecture, featuring a strategically substituted benzene ring, offers a confluence of reactive sites and modulating electronic effects. The presence of ortho-nitro and para-bromo substituents to the carboxylic acid, along with a meta-fluoro group, creates a unique electronic and steric environment. This guide provides an in-depth exploration of its molecular structure, moving from fundamental properties to the nuanced analytical techniques required for its definitive characterization, thereby offering researchers and drug development professionals a comprehensive understanding of this versatile compound.

Core Chemical Identity and Physicochemical Landscape

A molecule's utility begins with its fundamental properties. For **4-Bromo-5-fluoro-2-nitrobenzoic acid**, the interplay between its electron-withdrawing groups (-NO₂, -Br, -F) and the acidic carboxylic acid moiety governs its physical behavior and chemical reactivity.

Table 1: Chemical Identifiers and Physicochemical Properties

Parameter	Value	Source
IUPAC Name	4-bromo-5-fluoro-2-nitrobenzoic acid	PubChem[1]
CAS Number	1020717-99-0	PubChem[1]
Molecular Formula	C ₇ H ₃ BrFNO ₄	PubChem[1]
Molecular Weight	264.00 g/mol	PubChem[1]
Canonical SMILES	<chem>C1=C(C(=CC(=C1F)Br)[O-])C(=O)O</chem>	PubChem[1]
InChI Key	JZVCMOJSPCGLTC-UHFFFAOYSA-N	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	5	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Topological Polar Surface Area	83.1 Å ²	PubChem[1]

| Solubility | Typically soluble in organic solvents, with limited water solubility.[2] |
CymitQuimica[2] |

The strong electron-withdrawing nature of the nitro group, fluorine, and bromine atoms significantly increases the acidity of the carboxylic acid group by stabilizing the conjugate base (carboxylate anion). This electronic profile is also a primary driver of the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions.

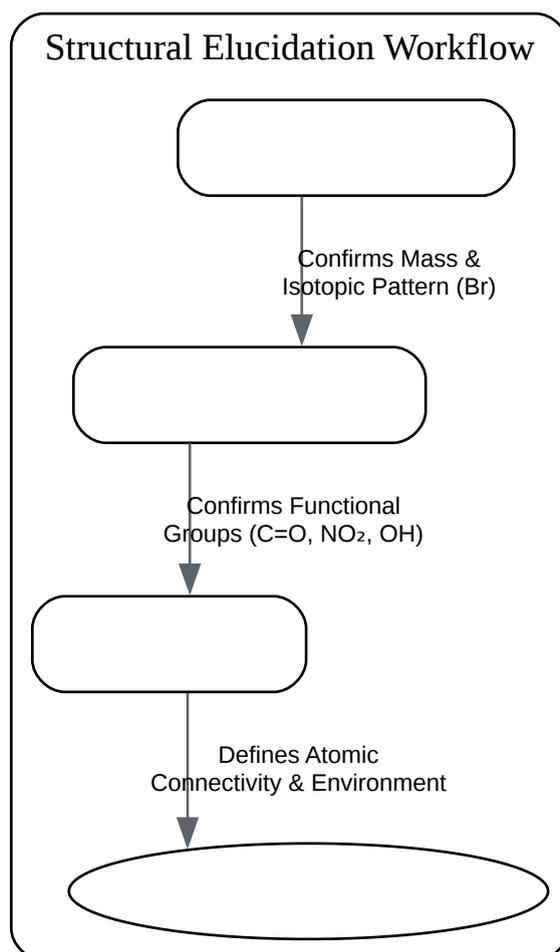
Elucidating the Molecular Architecture: A Multi-Technique Approach

Confirming the precise molecular structure of a compound like **4-Bromo-5-fluoro-2-nitrobenzoic acid** is not a single-step process. It requires the convergence of data from multiple analytical techniques. The causality behind selecting this suite of methods is to create

a self-validating system where each technique corroborates the others, leading to an unambiguous structural assignment.

Spectroscopic Characterization Workflow

The logical flow for structural verification begins with mass spectrometry to confirm the mass and elemental composition, followed by IR spectroscopy to identify key functional groups, and finally, NMR spectroscopy to map the precise connectivity of the atoms.



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Caption: Analytical workflow for structural confirmation.

Mass Spectrometry (MS)

Expertise & Experience: The first question in structural analysis is "What is its mass?". High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula. For this compound, the presence of bromine is a key diagnostic feature.

Protocol Insights:

- **Expected Molecular Ion ($[M-H]^-$):** In negative ion mode ESI-MS, the expected exact mass for the deprotonated molecule ($C_7H_2BrFNO_4^-$) is approximately 261.9152 Da.
- **The Bromine Isotope Pattern:** A critical self-validating feature is the isotopic signature of bromine. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity separated by approximately 2 Da (e.g., the M^- and M^-+2 peaks), which is a definitive indicator of a monobrominated compound.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the functional groups present. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.

Protocol Insights: A standard protocol involves acquiring a spectrum using an ATR-FTIR spectrometer. The sample is analyzed neat as a solid powder.

Table 2: Expected IR Absorption Frequencies

Functional Group	Bond Vibration	Expected Wavenumber (cm ⁻¹)	Rationale
Carboxylic Acid	O-H stretch	2500-3300 (broad)	Characteristic broad absorption due to hydrogen bonding.
Carboxylic Acid	C=O stretch	1700-1725	Conjugation with the aromatic ring and electron-withdrawing groups slightly shifts this value.
Nitro Group	N-O asymmetric stretch	1520-1560	Strong absorption typical for aromatic nitro compounds.
Nitro Group	N-O symmetric stretch	1340-1370	Another strong, characteristic absorption.
Aromatic Ring	C=C stretch	1450-1600	Multiple bands indicating the aromatic core.
Aryl-Halogen	C-F stretch	1200-1280	Strong absorption confirming the C-F bond.

| Aryl-Halogen | C-Br stretch | 500-650 | Found in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the detailed connectivity of a molecule. For **4-Bromo-5-fluoro-2-nitrobenzoic acid**, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unequivocal assignment.

Protocol Insights: The sample would be dissolved in a deuterated solvent like DMSO- d_6 . The carboxylic acid proton is often broad and may exchange with residual water; its observation is solvent-dependent.

- ^1H NMR: The aromatic region is of primary interest. We expect two signals, each corresponding to one proton on the benzene ring.
 - H-3: This proton is ortho to the $-\text{COOH}$ and $-\text{NO}_2$ groups. It will appear as a doublet, split by the meta-coupling to H-6. Due to the strong deshielding from the adjacent nitro group, it is expected to be the most downfield aromatic proton.
 - H-6: This proton is ortho to the $-\text{F}$ and meta to the $-\text{Br}$. It will appear as a doublet, split by the meta-coupling to H-3. The coupling to the adjacent fluorine atom (ortho ^1H - ^{19}F coupling) will further split this signal into a doublet of doublets.
- ^{13}C NMR: Seven distinct carbon signals are expected. The chemical shifts are heavily influenced by the substituents. The carboxyl carbon ($\text{C}=\text{O}$) will be the most downfield signal (~ 165 ppm). The carbon attached to fluorine (C-5) will show a large one-bond C-F coupling constant, while other carbons will show smaller two- or three-bond couplings.
- ^{19}F NMR: A single resonance is expected, confirming the presence of one fluorine environment. The chemical shift provides information about the electronic environment of the fluorine atom.

Synthesis, Reactivity, and Application Potential

The molecular structure directly dictates the compound's synthetic accessibility and its subsequent reactions.

Retrosynthetic Analysis and Plausible Synthesis

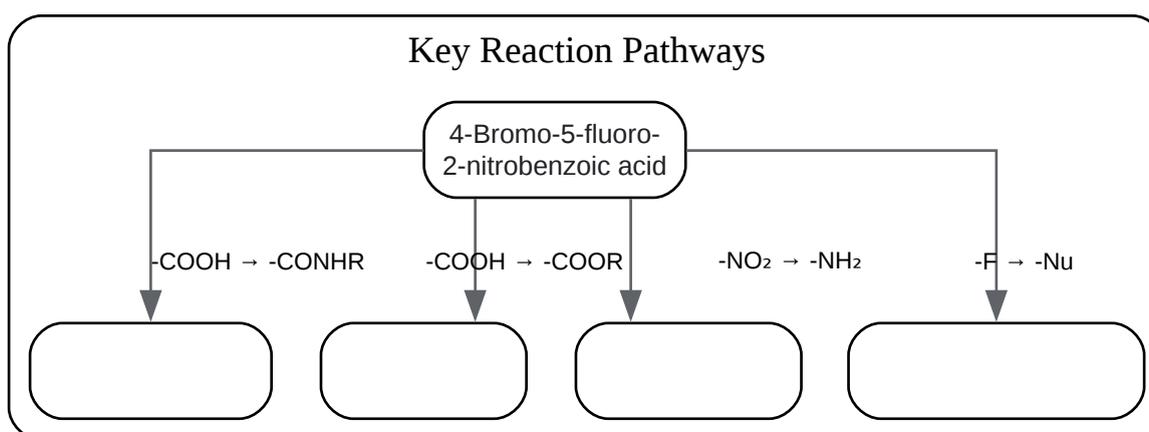
A common strategy for synthesizing polysubstituted benzoic acids involves electrophilic aromatic substitution on a less substituted precursor. A plausible route is the nitration of 4-bromo-5-fluorobenzoic acid.^[3]

Experimental Protocol: Nitration of 4-Bromo-5-fluorobenzoic acid

- **Reaction Setup:** In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 4-bromo-5-fluorobenzoic acid (1.0 eq) to concentrated sulfuric acid.
- **Nitration:** While maintaining the temperature below 10 °C, add a nitrating mixture (fuming nitric acid in concentrated sulfuric acid) dropwise over 30 minutes. The nitro group is directed to the C2 position, activated by the carboxylic acid group and ortho/para to the halogen directors, but sterically favored away from the bromine.
- **Reaction Monitoring:** Stir the reaction mixture at low temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out of the aqueous solution.
- **Purification:** Collect the crude solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Bromo-5-fluoro-2-nitrobenzoic acid**.

Reactivity Profile

The molecule's functionality makes it a versatile intermediate. The carboxylic acid can be readily converted to esters, amides, or acid chlorides. The nitro group can be reduced to an amine, opening up a vast array of subsequent derivatization chemistries, such as diazotization or amide coupling. The aromatic halogens can participate in cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution, with the fluorine atom being particularly susceptible to displacement by strong nucleophiles.



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Caption: Major reactive sites and potential transformations.

This multifunctional reactivity is precisely why such compounds are valuable in drug discovery, allowing chemists to build complex molecules and explore chemical space efficiently.[4][5] Fluorinated building blocks are often used to synthesize APIs, fluorescent probes, and peptidomimetics.[5][6]

Safety and Handling

Trustworthiness: A complete technical profile must include safety information. Based on aggregated GHS data, this compound must be handled with appropriate care.

- Hazards: It is classified as causing skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1] Some suppliers indicate it may be harmful if swallowed.[1]
- Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9] Avoid generating dust.[8]

Conclusion

4-Bromo-5-fluoro-2-nitrobenzoic acid is more than just a collection of atoms; it is a carefully designed synthetic tool. Its molecular structure, characterized by a dense arrangement of electronically influential functional groups, provides a platform for complex molecular engineering. A thorough understanding of its structure, confirmed through a logical and self-validating analytical workflow (MS, IR, and multi-nuclear NMR), is paramount for its effective use. This guide provides the foundational knowledge for researchers to confidently employ this versatile building block in the rational design of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
- **4-Bromo-5-fluoro-2-nitrobenzoic acid** | C7H3BrFNO4 | CID 29919248. PubChem.
Available from: [[Link](#)]

- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [\[Link\]](#)
- Aldehydes, Ketones and Carboxylic Acids. NCERT. Available from: [\[Link\]](#)
- Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C₈H₅BrFNO₄ | CID 67473451. PubChem. Available from: [\[Link\]](#)
- 4-Fluoro-2-methyl-5-nitrobenzoic acid | C₈H₆FNO₄ | CID 22313101. PubChem. Available from: [\[Link\]](#)
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available from: [\[Link\]](#)
- 4,5-Difluoro-2-nitrobenzoic acid. SpectraBase. Available from: [\[Link\]](#)
- What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Quora. Available from: [\[Link\]](#)
- Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. Available from: [\[Link\]](#)
- 4-Fluoro-2-(phenylamino)benzoic acid. National Institutes of Health (NIH). Available from: [\[Link\]](#)
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
- Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. Available from: [\[Link\]](#)

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Sources

- [1. 4-Bromo-5-fluoro-2-nitrobenzoic acid | C7H3BrFNO4 | CID 29919248 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. CAS 16426-64-5: 2-bromo-4-Nitrobenzoic acid | CymitQuimica \[cymitquimica.com\]](#)
- [3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents \[patents.google.com\]](#)
- [4. chemimpex.com \[chemimpex.com\]](#)
- [5. innospk.com \[innospk.com\]](#)
- [6. ossila.com \[ossila.com\]](#)
- [7. chemicalbook.com \[chemicalbook.com\]](#)
- [8. pim-resources.coleparmer.com \[pim-resources.coleparmer.com\]](#)
- [9. fishersci.com \[fishersci.com\]](#)
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